molecular formula C18H12N4O3S2 B2524944 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1115285-18-1

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2524944
CAS No.: 1115285-18-1
M. Wt: 396.44
InChI Key: BKWQUGSAITZXKG-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted with a 1,3-benzodioxole group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a thiophene ring at position 4.

Properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c1-2-15(26-7-1)18-19-16(25-22-18)9-27-17-6-4-12(20-21-17)11-3-5-13-14(8-11)24-10-23-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQUGSAITZXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates with the pyridazine core under specific reaction conditions, such as the use of a suitable solvent, temperature control, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

    Industrial Applications: It may find use in the synthesis of specialty chemicals or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine-Oxadiazole Motifs

3-(3-Methoxyphenyl)-6-({[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)Pyridazine
  • Molecular Formula : C₂₁H₁₈N₄O₂S
  • Molecular Weight : 390.46 g/mol
  • Key Features : Replaces the benzodioxole group with a 3-methoxyphenyl substituent and substitutes thiophene with 2-methylphenyl on the oxadiazole ring.
  • Implications : The methoxy group may enhance lipophilicity (logP), while the methylphenyl substituent could sterically hinder receptor binding compared to the thiophene analog .
3-(1,3-Benzodioxol-5-yl)-6-(4-Cyclopropylpiperazin-1-yl)-Pyridazine
  • Key Features : Shares the benzodioxol-pyridazine core but replaces the sulfanyl-oxadiazole-thiophene chain with a 4-cyclopropylpiperazinyl group.
  • Bioactivity : Acts as a histamine H₃ receptor antagonist, suggesting pyridazine derivatives with aromatic/heterocyclic substituents may target neurological receptors .

Compounds with Varied Heterocyclic Cores

TRPA1/TRPV1 Antagonists (Compounds 46–51)
  • Examples :
    • 46 : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • 47 : 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-benzimidazolone
  • Key Features : Utilize a benzimidazolone core instead of pyridazine, with oxadiazole substituents. Yields range from 30% to 72%, with high purity (>98%) .
Thiophene-Containing Analogues
  • Example : 1-{6-[(2,4-Dichlorophenyl)Methyl]Pyridazin-3-yl}-4-(Thiophen-2-yl)-1H-Pyrazol-5-Amine
  • Key Features : Retains the thiophene moiety but replaces the oxadiazole-sulfanyl chain with a pyrazole-amine group.
  • Implications: The dichlorophenyl group may enhance halogen bonding, while the pyrazole introduces additional hydrogen bond donors .

Pharmacological and Functional Implications

  • Target Compound : The thiophene-oxadiazole-sulfanyl chain may confer selectivity for sulfur-binding enzymes or ion channels (e.g., TRP channels), similar to compounds in .
  • Metabolic Stability : Trifluoromethyl and methoxy groups in analogs (e.g., ) improve resistance to oxidative metabolism, which could guide derivative design .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several moieties:

  • Benzodioxole : Known for its diverse biological activities.
  • Thiophene : Often associated with antimicrobial and anti-inflammatory properties.
  • Oxadiazole : Recognized for its potential anticancer and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to inhibit the growth of various bacterial strains. In a study involving similar compounds, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at certain concentrations .

Anticancer Properties

The benzodioxole moiety is noted for its anticancer activity. Studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. The specific compound under discussion may similarly exhibit these effects due to the structural similarities with known anticancer agents .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : Compounds with oxadiazole structures often act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.
  • Cell Cycle Arrest : The interaction with cellular components can lead to cell cycle arrest in cancerous cells, preventing proliferation.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound may promote cell death in malignant cells.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of oxadiazole derivatives against Candida albicans and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that compounds similar to the target molecule induced cytotoxicity with IC50 values in the low micromolar range. This suggests potential therapeutic applications in oncology .

Data Table

Property Value
Molecular FormulaC17H14N4O3S
Molecular Weight358.38 g/mol
Antimicrobial Activity (MIC)15.62 µg/mL (against S. aureus)
IC50 (Cytotoxicity)~10 µM (in cancer cell lines)

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